6-Ethoxypyridin-3-ol
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Overview
Description
6-Ethoxypyridin-3-ol is a chemical compound with the molecular formula C7H9NO2 . It is used in various applications in the chemical industry .
Molecular Structure Analysis
The molecular structure of 6-Ethoxypyridin-3-ol is represented by the InChI code1S/C7H9NO2/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3
. The molecular weight of the compound is 139.15 . Physical And Chemical Properties Analysis
6-Ethoxypyridin-3-ol is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications
FLAP Inhibition and Asthma Treatment
One significant application of 6-Ethoxypyridin-3-ol derivatives is in the development of 5-lipoxygenase-activating protein (FLAP) inhibitors. A potent FLAP inhibitor, AM803, now GSK2190915, was developed which demonstrated extended pharmacodynamic effects in a rodent bronchoalveolar lavage model and has completed phase 1 clinical studies in healthy volunteers, undergoing phase 2 trials in asthmatic patients (Stock et al., 2011).
Alpha(v)beta(3) Receptor Antagonism
Another application is seen in the field of osteoporosis treatment. Derivatives of 6-Ethoxypyridin-3-ol have been identified as potent and selective antagonists of the alpha(v)beta(3) receptor, exhibiting significant efficacy in in vivo models of bone turnover and selected for clinical development (Hutchinson et al., 2003).
Kinetics of Thermal Decomposition
Research on the kinetics of thermal decomposition of derivatives of 6-Ethoxypyridin-3-ol, such as 2-ethoxypyridine and 3-ethoxypyridazine, has been conducted. These studies focused on the electronic effects and π-bond order influencing the reaction rates (Al-Awadi & Taylor, 1986).
Antioxidant Properties
Derivatives with an ethyl radical sterically shielding the hydroxyl group were synthesized to investigate the radical scavenging and antioxidant properties, establishing correlations between these properties and the structural features of the resulting intermediates (Semenov et al., 2020).
Applications in Catalysis
The coordination compounds of terpyridines, a category to which 6-Ethoxypyridin-3-ol derivatives belong, have applications in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis, including reactions like artificial photosynthesis and biochemical transformations (Winter et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-ethoxypyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEYKPDYKSDPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555340 |
Source
|
Record name | 6-Ethoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxypyridin-3-ol | |
CAS RN |
116178-39-3 |
Source
|
Record name | 6-Ethoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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